N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound featuring both thiadiazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a dithiocarbazate intermediate, which cyclizes to form the thiadiazole ring upon heating .
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Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization .
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Coupling of the Rings: : The final step involves coupling the thiadiazole and oxadiazole rings through a butanamide linker. This can be achieved by reacting the thiadiazole derivative with a suitable oxadiazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Catalytic hydrogenation (e.g., Pd/C)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. The presence of both thiadiazole and oxadiazole rings contributes to its ability to disrupt microbial cell walls and inhibit enzyme activity.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism, leading to cell death.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pentanamide
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)hexanamide
Uniqueness
This compound stands out due to its specific combination of thiadiazole and oxadiazole rings, which confer unique biological activities. Its methylsulfanyl group enhances its reactivity and potential for further chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N5O2S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-23-15-19-18-14(24-15)16-11(21)8-5-9-12-17-13(20-22-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,18,21) |
InChI Key |
NLQPXWHLEINRMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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